Mesitylcopper(I)

Vue d'ensemble

Description

Mesitylcopper(I), also known as (2,4,6-Trimethylphenyl)copper, is a thermally stable and highly soluble organocopper compound. It is commonly used as a metalation reagent in organic synthesis. This compound is sensitive to moisture and air, requiring reactions to be carried out under anhydrous conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mesitylcopper(I) is typically synthesized by reacting mesitylmagnesium bromide with copper(I) chloride under anhydrous conditions. The reaction is carried out in a Schlenk vessel under an inert atmosphere, such as argon, to prevent moisture and air from affecting the reaction .

Industrial Production Methods: While specific industrial production methods for Mesitylcopper(I) are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The key is maintaining anhydrous conditions and using high-purity reagents to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Mesitylcopper(I) exists as aggregated clusters due to copper's tendency to form multinuclear complexes. Key structural insights include:

-

Pentameric Structure : In the solid state, CuMes forms a cyclic pentamer with alternating Cu–C bonds and a planar Cu₅ ring (bond length: 242 pm) .

-

Steric Protection : Bulky 2,4,6-trimethylphenyl groups shield the copper core, enhancing stability while allowing controlled reactivity .

Asymmetric C–C Bond Formation

CuMes enables enantioselective reactions under mild conditions:

-

α-Addition of Ketimines : Catalyzes asymmetric α-addition of trifluoroacetophenone-derived ketimines to aldimines, achieving 91% enantiomeric excess (ee) .

-

Mannich-Type Reactions : Facilitates direct catalytic asymmetric Mannich reactions of benzyl isocyanides, yielding 1,2-diarylethylenediamines with >90% ee .

Cross-Coupling Reactions

-

C–H Functionalization : Mediates regioselective C–H bond activation in arenes for aryl–aryl couplings .

-

Ullmann-Type Amination : Stabilizes copper(I) intermediates in C–N bond-forming reactions, enabling efficient coupling of aryl halides with amines .

Stoichiometric Reactivity

CuMes acts as a selective mesityl group transfer reagent:

| Reaction Type | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Mesitylation | Alkyl Halides | Mesitylated Alkanes | 75–90% | |

| Transmetalation | AuCl | Mesitylgold(I) | 82% | |

| Protonolysis | H₂O | Mesitylene + Cu₂O | Quant. |

Redox Reactivity

Though CuMes is primarily Cu(I), it participates in redox-driven transformations:

-

Oxidative Addition : Reacts with electrophiles (e.g., O₂, S₈) to form Cu(II) intermediates, though these are rarely isolated .

-

Reductive Elimination : Generates biaryl products under photolytic conditions .

Key Research Findings

-

Ligand Flexibility : Subtle changes in reaction conditions (e.g., solvent, temperature) drastically alter product topology, enabling access to clusters like Cu₃ triangles or Cu₄ Möbius strips .

-

Biorelevance : CuMes-derived complexes model copper-binding sites in metalloproteins, aiding studies on electron transfer and substrate activation .

Applications De Recherche Scientifique

Mesitylcopper(I) has several applications in scientific research, including:

Organic Synthesis: It is used as a metalation reagent and a selective mesityl group transfer reagent in organic synthesis.

Catalysis: It serves as a catalyst in cyclization, coupling, and oxidation reactions.

Nanoparticle Synthesis: It is used to synthesize copper nanoparticles stabilized by primary amines.

Biomimetic Models: It is used to create biorelevant copper(I) complexes as biomimetic model compounds.

Mécanisme D'action

The mechanism of action of Mesitylcopper(I) involves its role as a metalation reagent and catalyst. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by transferring the mesityl group to the target molecule. The molecular targets and pathways involved include the activation of copper(I) intermediates, which participate in various organic reactions .

Comparaison Avec Des Composés Similaires

Copper(I) Chloride: Used in similar metalation reactions but lacks the specific mesityl group transfer capability.

Copper(I) Trifluoromethanesulfonate Toluene Complex: Another copper(I) compound used in organic synthesis but with different reactivity and applications.

Uniqueness: Mesitylcopper(I) is unique due to its high thermal stability, solubility, and specific reactivity in transferring the mesityl group. This makes it particularly valuable in selective bond-forming reactions and the synthesis of complex copper(I) compounds .

Activité Biologique

Mesitylcopper(I) (CuMes) is a copper(I) complex that has gained attention in various fields, including synthetic chemistry and biological applications. This article explores the biological activity of mesitylcopper(I), highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Mesitylcopper(I)

Mesitylcopper(I) is characterized by its unique structure, which allows it to act as a versatile reagent in organic synthesis and catalysis. Its ability to form stable complexes with various ligands enhances its utility in biological contexts.

Mechanisms of Biological Activity

The biological activity of mesitylcopper(I) can be attributed to several mechanisms:

- Catalytic Activity : Mesitylcopper(I) serves as an effective catalyst in reactions involving biologically relevant substrates, such as amides and aryl halides. The copper(I) center facilitates the formation of reactive intermediates that can interact with biological molecules .

- Metal Ion Interaction : Copper ions play crucial roles in biological systems, including enzyme catalysis and electron transfer processes. Mesitylcopper(I) can mimic these interactions, potentially influencing metabolic pathways .

Pharmacological Applications

Research has demonstrated the pharmacological potential of mesitylcopper(I) through various case studies:

- Antimicrobial Activity : Studies indicate that mesitylcopper(I) complexes exhibit antimicrobial properties against several pathogens. For instance, a study highlighted its effectiveness against Echinococcus multilocularis, a parasitic infection causing severe liver issues .

- Antiviral Properties : Mesitylcopper(I) has been investigated for its antiviral activity, particularly against HIV-1 replication. Certain derivatives show enhanced efficacy compared to standard antiviral agents like efavirenz .

- Anticancer Potential : Some mesitylcopper(I) complexes have shown promise as inhibitors of key enzymes involved in cancer progression, such as Akt kinase, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities of Mesitylcopper(I)

Detailed Research Findings

- Mechanistic Studies : Research on the catalytic properties of mesitylcopper(I) revealed that it operates through a chelation mechanism involving diamine ligands, which enhance its reactivity and selectivity in biological systems .

- Synthesis and Characterization : The synthesis of mesitylcopper(I) has been optimized to yield stable complexes that retain significant biological activity. Characterization techniques such as NMR and EDX analyses confirm the purity and composition of these complexes .

- In Vivo Studies : Preliminary in vivo studies suggest that mesitylcopper(I) complexes can effectively target specific biological pathways without significant toxicity, making them candidates for further pharmacological development .

Propriétés

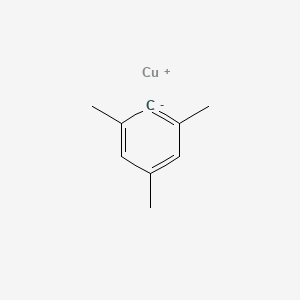

IUPAC Name |

copper(1+);1,3,5-trimethylbenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIFJJCPKPPNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cu | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505309 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75732-01-3 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.